1,3,4-Thiadiazole

Catalog No.
S563933
CAS No.
289-06-5
M.F
C2H2N2S
M. Wt
86.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3,4-Thiadiazole

CAS Number

289-06-5

Product Name

1,3,4-Thiadiazole

IUPAC Name

1,3,4-thiadiazole

Molecular Formula

C2H2N2S

Molecular Weight

86.12 g/mol

InChI

InChI=1S/C2H2N2S/c1-3-4-2-5-1/h1-2H

InChI Key

MBIZXFATKUQOOA-UHFFFAOYSA-N

SMILES

C1=NN=CS1

Synonyms

1,3,4-thiadiazole

Canonical SMILES

C1=NN=CS1

1,3,4-Thiadiazole is a five-membered aromatic heterocyclic compound, meaning it contains a ring structure with alternating carbon and non-carbon atoms, and at least one atom in the ring is not carbon. In this specific case, the ring contains two nitrogen atoms and one sulfur atom. Due to its unique chemical properties and diverse biological activities, 1,3,4-thiadiazole has emerged as a privileged scaffold in medicinal chemistry []. This signifies its frequent and successful application in the design and development of novel drugs.

Antibacterial and Antifungal Properties

Several studies have explored the potential of 1,3,4-thiadiazole derivatives as antibacterial and antifungal agents. A 2020 study, for instance, investigated the synthesis and antibacterial activity of various thiadiazole derivatives. The results showed that some derivatives exhibited promising antibacterial activity against both Gram-positive and Gram-negative bacteria []. Similarly, research published in 2019 demonstrated the antifungal potential of specific thiadiazole derivatives against various fungal strains. These findings highlight the potential of 1,3,4-thiadiazole as a scaffold for developing new generations of antimicrobial agents.

Anticancer Properties

The ability of 1,3,4-thiadiazole derivatives to target cancer cells has also attracted significant scientific interest. A 2023 review article summarized the diverse anticancer activities reported for various thiadiazole derivatives in recent years. These activities include inducing cell death in cancer cells, inhibiting cancer cell proliferation, and interfering with cancer cell migration and invasion []. While further research is necessary to explore their full therapeutic potential, these findings suggest that 1,3,4-thiadiazole derivatives hold promise for the development of novel anticancer drugs.

Other Therapeutic Applications

Beyond the aforementioned examples, 1,3,4-thiadiazole derivatives are being explored for their potential applications in various other therapeutic areas. These include:

  • Antiviral activity: Studies suggest that certain thiadiazole derivatives possess antiviral properties against various viruses, including influenza and hepatitis C viruses [].
  • Anti-inflammatory activity: Research indicates that some thiadiazole derivatives exhibit anti-inflammatory properties, making them potential candidates for treating inflammatory diseases [].
  • Other applications: Scientists are also investigating the potential of 1,3,4-thiadiazole derivatives in other areas such as the treatment of neurodegenerative diseases and diabetes [].

1,3,4-Thiadiazole is a five-membered heterocyclic compound containing two nitrogen atoms and one sulfur atom within its ring structure. This compound has gained significant attention in the field of medicinal chemistry due to its diverse biological activities and potential therapeutic applications. The general formula for 1,3,4-thiadiazole is C2H2N4SC_2H_2N_4S, and it can exist in various substituted forms, which can enhance its pharmacological properties.

The mechanism of action for 1,3,4-Thiadiazole itself is not applicable as it doesn't have a well-defined biological role. However, the mechanism of action for various derivatives is a crucial area of research in drug discovery. These derivatives may target specific enzymes or receptors in the body due to their unique shapes and interactions with biomolecules [].

That allow for the synthesis of numerous derivatives. Key reactions include:

  • Cyclization Reactions: These involve the formation of the thiadiazole ring from precursors such as thiosemicarbazides and carbonyl compounds.
  • Condensation Reactions: These reactions often involve the combination of hydrazones with thioketones or thioamides to form substituted thiadiazoles.
  • Functional Group Transformations: Substituted thiadiazoles can undergo further modifications to introduce various functional groups, enhancing their biological activity and specificity

    1,3,4-Thiadiazole derivatives exhibit a wide range of biological activities, including:

    • Antimicrobial: Many derivatives have shown effectiveness against various bacterial and fungal strains.
    • Anticancer: Certain compounds have demonstrated cytotoxic effects on cancer cell lines.
    • Neuroprotective: Some derivatives act as anticonvulsants by modulating neurotransmitter systems, particularly through the GABAergic pathway .
    • Antidiabetic: Emerging studies indicate potential benefits in glucose regulation and insulin sensitivity .

Several synthesis methods for 1,3,4-thiadiazoles have been reported:

  • Thionation of Amides: This involves treating amides with Lawesson's reagent to yield thiadiazoles.
  • Acid-Catalyzed Cyclization: Using acyl hydrazides with thioesters under acidic conditions can produce 1,3,4-thiadiazoles efficiently.
  • Microwave-Assisted Synthesis: This modern approach allows for rapid synthesis with high yields by applying microwave irradiation during the reaction

    1,3,4-Thiadiazole and its derivatives are utilized in various applications:

    • Pharmaceuticals: Due to their diverse biological activities, they serve as lead compounds in drug development for conditions such as epilepsy, diabetes, and infections.
    • Agricultural Chemicals: Some derivatives are explored as potential agrochemicals due to their antimicrobial properties.
    • Material Science: Their unique electronic properties make them candidates for use in organic electronics and sensors .

Research has focused on understanding how 1,3,4-thiadiazole interacts with biological targets:

  • Molecular Docking Studies: These studies help predict the binding affinities of thiadiazole derivatives to various enzymes and receptors.
  • Structure-Activity Relationship Studies: Investigating how different substituents affect biological activity aids in designing more potent compounds .

Several compounds share structural similarities with 1,3,4-thiadiazole. Below is a comparison highlighting their uniqueness:

Compound NameStructureUnique Features
1,2,4-TriazoleContains three nitrogen atomsExhibits strong antifungal properties
1,2,5-ThiadiazoleContains one nitrogen atomKnown for its anti-inflammatory effects
BenzothiadiazoleContains a benzene ringDisplays unique photophysical properties
1,3,5-ThiadiazoleContains three nitrogen atomsOften used in agrochemical applications

The unique aspect of 1,3,4-thiadiazole lies in its specific arrangement of sulfur and nitrogen atoms which contributes to its diverse pharmacological profile and ability to interact with biological systems effectively

From Thiosemicarbazides and Thiohydrazides

The synthesis of 1,3,4-thiadiazole derivatives from thiosemicarbazides represents one of the most established and widely employed methodologies in heterocyclic chemistry [1]. The cyclization process typically involves the reaction of thiosemicarbazide with aromatic aldehydes in the presence of various cyclizing agents, resulting in the formation of the characteristic five-membered ring containing two nitrogen atoms and one sulfur atom [2].

The most commonly utilized approach involves treating thiosemicarbazide with aromatic aldehydes in the presence of ferric chloride as a cyclizing agent [1]. This methodology proceeds through a two-step mechanism where the initial condensation between thiosemicarbazide and the aldehyde forms an intermediate Schiff base, which subsequently undergoes cyclodehydration to yield the desired 1,3,4-thiadiazole derivative [1]. The reaction is typically conducted at temperatures ranging from 80 to 90 degrees Celsius for one to two hours, achieving yields between 90 and 95 percent [1].

An alternative and highly efficient protocol employs phosphorus oxychloride as the cyclizing agent [2]. In this approach, aromatic carboxylic acids are treated with thiosemicarbazide in the presence of phosphorus oxychloride at elevated temperatures [2]. The reaction mechanism involves the initial formation of an acyl chloride intermediate from the carboxylic acid, followed by nucleophilic attack by thiosemicarbazide and subsequent cyclization [2]. This methodology demonstrates excellent yields ranging from 83 to 94 percent and exhibits broad substrate scope, accommodating various electron-donating and electron-withdrawing substituents on the aromatic ring [2].

Thiohydrazide-based syntheses offer another valuable pathway for 1,3,4-thiadiazole construction [5]. Oxamic acid thiohydrazides react with aldehydes to form hydrazones, which exist in equilibrium between open and closed ring forms [5]. The position of this equilibrium depends significantly on the electronic nature of substituents in both the aldehyde and thiohydrazide moieties [5]. Electron-withdrawing groups in the aldehyde component shift the equilibrium toward the cyclic product, while electron-withdrawing substituents in the thiohydrazide may have the opposite effect [5].

MethodStarting MaterialsReaction ConditionsYield (%)Reference
Thiosemicarbazide + Ferric ChlorideThiosemicarbazide + Aromatic aldehydes80-90°C, 1-2 hours90-95 [1]
Thiosemicarbazide + Phosphorus OxychlorideAromatic carboxylic acids + Thiosemicarbazide80-90°C, 1 hour83-94 [2]
Thiohydrazide + AldehydesThiohydrazides + Aromatic aldehydesRoom temperature to reflux60-85 [5]

Hurd–Mori Reaction and Thionyl Chloride-Mediated Routes

The Hurd-Mori reaction represents a classical and mechanistically well-understood approach for the synthesis of 1,3,4-thiadiazoles through thionyl chloride-mediated cyclization [6] [10] [11]. This methodology involves the treatment of hydrazono compounds with thionyl chloride under controlled conditions, leading to the formation of the thiadiazole ring through an electrophilic cyclization mechanism [6] [11].

The reaction mechanism proceeds through an ordered transition state involving electrophilic attack by thionyl chloride above the plane of the hydrazone isomer [11]. Kinetic studies have demonstrated that the reaction exhibits first-order kinetics with respect to both the semicarbazone substrate and thionyl chloride, with a low activation energy and high negative entropy [11]. The Hammett correlation with substituent constants yields a rho value of negative 0.55, confirming the electrophilic nature of the attack [11].

The success of the Hurd-Mori cyclization is highly dependent on the nature of the nitrogen-protecting group in the precursor molecule [6]. Electron-donating substituents such as alkyl groups provide poor conversion to the required 1,3,4-thiadiazoles, with yields as low as 15 to 25 percent [6]. In contrast, electron-withdrawing substituents such as methyl carbamate dramatically improve the cyclization efficiency, achieving yields up to 94 percent [6]. This dependency is attributed to the stability of intermediate species and the electronic properties of the nitrogen center during the cyclization process [6].

The reaction stoichiometry involves equimolar proportions of thionyl chloride and semicarbazone, with the final products including the desired 4-aryl-1,3,4-thiadiazoles along with carbon dioxide, ammonium chloride, and hydrogen chloride as byproducts [11]. The absence of long-lived intermediates has been confirmed through kinetic analysis, where the rates of semicarbazone consumption match the rates of cyclized product appearance [11].

Optimization studies have revealed that the reaction requires specific solvent conditions for optimal performance [6]. While reactions in carbon tetrachloride proceed smoothly, more polar solvents can lead to decomposition and reduced yields [6]. Temperature control is critical, as harsh conditions may result in substrate decomposition, evidenced by darkening of reaction mixtures and precipitation of insoluble materials [6].

Modern Multicomponent Reactions

Elemental Sulfur-Based Three-Component Syntheses

Recent advances in 1,3,4-thiadiazole synthesis have focused on developing multicomponent reactions that utilize elemental sulfur as a direct sulfur source [13]. These methodologies offer significant advantages in terms of atom economy and environmental sustainability compared to traditional approaches that rely on pre-formed sulfur-containing reagents [13].

A particularly innovative approach involves the three-component cyclization of 2-methylquinolines, arylhydrazides, and elemental sulfur powder under metal-free conditions [13]. This methodology stands out due to its broad substrate scope, excellent functional group tolerance, and additive-free nature [13]. The reaction proceeds under base-free conditions, eliminating the need for additional reagents that could complicate product purification [13]. Yields ranging from 28 to 85 percent have been achieved across a diverse array of substrates [13].

The mechanism of elemental sulfur incorporation involves the in situ generation of reactive sulfur species that participate directly in the cyclization process [13]. This approach circumvents the need for pre-activated sulfur reagents such as phosphorus pentasulfide or Lawesson reagent, thereby reducing both cost and environmental impact [13]. The simple reaction system and easy operation make this protocol particularly attractive for large-scale synthesis applications [13].

Another significant development involves the use of multicomponent reactions combining thiadiazole-2-amines with aldehydes and mercaptoacetic acid [15]. This one-pot approach enables the simultaneous formation of multiple bonds while constructing the thiadiazole framework [15]. The methodology demonstrates excellent compatibility with various substitution patterns and functional groups, achieving yields between 65 and 85 percent [15].

Metal-Free Cyclization Strategies

The development of metal-free cyclization strategies for 1,3,4-thiadiazole synthesis has gained considerable attention due to environmental concerns and the desire to avoid heavy metal contamination in pharmaceutical applications [14]. These approaches typically rely on organic oxidizing agents or radical-mediated processes to facilitate ring closure [14].

A notable metal-free methodology involves the radical cascade cyclization of beta-ketothioamides with alkyl or aryl cyanides under tert-butyl nitrite enabling conditions at room temperature [14]. This approach proceeds through in situ generated ketoxime intermediates, which facilitate the formation of 1,3,4-thiadiazoles through reaction with nitriles [14]. The reaction features the formation of three new bonds in a single operation under mild conditions, with yields ranging from 45 to 80 percent [14].

The radical nature of this process has been confirmed through the isolation of radical adducts and the use of radical scavengers [14]. The methodology exhibits excellent functional group tolerance and operational simplicity, making it suitable for library synthesis applications [14]. The products obtained through this route possess unique structural features, including a stable nitroso group at an exocyclic double bond with defined stereochemistry [14].

Microwave-assisted multicomponent reactions represent another important category of metal-free approaches [12]. These methods combine aromatic aldehydes, ethyl acetoacetate, and various 1,3,4-thiadiazole derivatives in the presence of ionic liquid catalysts under solvent-free conditions [12]. The microwave irradiation significantly reduces reaction times while maintaining high yields, typically achieving 70 to 95 percent conversion within 30 to 45 minutes [12].

MethodStarting MaterialsReaction ConditionsYield (%)Reference
Elemental sulfur + 2-methylquinolines + ArylhydrazidesSulfur powder + 2-methylquinolines + ArylhydrazidesMetal-free, base-free conditions28-85 [13]
Beta-ketothioamides + Alkyl/Aryl cyanidesBeta-ketothioamides + Cyanides + tert-butyl nitriteRoom temperature, radical mediation45-80 [14]
Microwave multicomponentAldehydes + Ethyl acetoacetate + 1,3,4-thiadiazolesMicrowave, solvent-free, ionic liquid70-95 [12]

Solid-Phase Synthesis Techniques

Polymer-Bound Intermediate Functionalization

Solid-phase synthesis of 1,3,4-thiadiazole derivatives has emerged as a powerful strategy for library construction and high-throughput synthesis applications [16] [17] [18]. The key advantage of solid-phase approaches lies in the ability to perform multiple synthetic transformations while maintaining the growing molecule attached to an insoluble support, thereby facilitating purification through simple washing procedures [16].

The fundamental strategy involves the preparation of polymer-bound 2-amido-5-amino-1,3,4-thiadiazole resin through the cyclization of thiosemicarbazide resin using para-toluenesulfonyl chloride as the desulfurative agent [16]. This approach enables the subsequent functionalization of the resin through various chemical transformations including alkylation, acylation, and cross-coupling reactions [16]. The chemoselectivity of these reactions has been carefully studied, with alkylation occurring preferentially at the 2-amide position and acylation at the 5-amine position of the thiadiazole core [16].

The polymer-bound intermediate approach offers significant advantages in terms of product purity and yield [17]. Following the cyclization step, the functionalized thiadiazole resins can be treated with trifluoroacetic acid in dichloromethane to afford diverse 1,3,4-thiadiazole analogs in high yields and purities [16]. This methodology has been successfully applied to generate libraries containing over 128 distinct compounds with yields typically ranging from 80 to 95 percent [17].

The physicochemical properties of solid-phase synthesized 1,3,4-thiadiazole libraries have been systematically evaluated using computational approaches [16] [19]. These studies demonstrate that the compounds exhibit drug-like properties according to Lipinski's Rule of Five and similar parameters, making them suitable for pharmaceutical applications [16]. The skeletal diversity of these libraries spans a broad range of chemical space, as confirmed through three-dimensional visualization techniques [19].

Desulfurative Cyclization Mechanisms

The desulfurative cyclization mechanism represents the core transformation in solid-phase 1,3,4-thiadiazole synthesis [17] [20]. This process involves the elimination of sulfur from thiosemicarbazide precursors to form the aromatic thiadiazole ring system [17]. The choice of desulfurative agent significantly influences both the efficiency and selectivity of the cyclization reaction [17].

Systematic studies have evaluated various reagents for the cyclization of acyldithiocarbazate intermediates on solid supports [22]. Among the tested reagents, including N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide, N,N'-dicyclohexylcarbodiimide, trimethylsilyl chloride, para-toluenesulfonyl chloride, thionyl chloride, phosphorus pentachloride, and diphenyl chlorophosphate, the most effective agents were trimethylsilyl chloride and diphenyl chlorophosphate [22]. These reagents provide optimal balance between reactivity and selectivity, minimizing side reactions while maximizing the desired cyclization pathway [22].

The mechanism of desulfurative cyclization proceeds through the initial activation of the thiosemicarbazide sulfur atom by the electrophilic reagent [17]. This activation facilitates intramolecular nucleophilic attack by the adjacent nitrogen atom, leading to ring closure with concomitant elimination of sulfur-containing byproducts [17]. The reaction is typically conducted under mild heating conditions to promote cyclization while avoiding decomposition of the polymer support [17].

The efficiency of desulfurative cyclization has been optimized through careful control of reaction parameters including temperature, solvent choice, and reagent stoichiometry [20]. Reactions conducted using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride as the cyclizing agent demonstrate excellent yields and functional group tolerance [20]. The resulting core skeleton undergoes subsequent functionalization reactions with various electrophiles to generate structurally diverse libraries [20].

MethodSupport/ResinCyclization AgentYield (%)PurityReference
Polymer-bound thiosemicarbazide + para-toluenesulfonyl chloridePolymer-bound intermediatepara-Toluenesulfonyl chloride80-95High (>90%) [16]
Desulfurative cyclization on solid supportSolid-phase resinVarious desulfurative agents70-90High (>85%) [17]
Thiosemicarbazide resin + 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloridePolymer support1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride75-92High (>90%) [20]

Green Chemistry Approaches

Solvent-Free Reactions

The development of solvent-free methodologies for 1,3,4-thiadiazole synthesis represents a significant advancement in sustainable organic chemistry [24] [28]. These approaches eliminate the use of organic solvents, thereby reducing environmental impact, operational costs, and waste generation while often providing superior reaction efficiency [28].

Mechanochemical synthesis through grinding represents one of the most effective solvent-free approaches [28]. The oxidative dimerization of thioamides using N-bromosuccinimide under grinding conditions at room temperature provides an efficient route to 3,5-diaryl-1,2,4-thiadiazoles [28]. This methodology demonstrates remarkable efficiency, with reaction times as short as 5 to 15 minutes and yields consistently exceeding 90 percent [28]. The compatibility with various functional groups including trifluoromethyl, methyl, methoxy, chloro, pyridyl, and thienyl substituents highlights the broad applicability of this approach [28].

The mechanochemical approach operates through the application of mechanical force using a mortar and pestle system [28]. The grinding action provides the necessary activation energy for the oxidative coupling reaction while eliminating the need for elevated temperatures or organic solvents [28]. The environmental benefits are substantial, with calculated E-factors ranging from 0.1 to 0.3, indicating minimal waste generation [28].

One-pot, two-step synthesis under solvent-free conditions has been demonstrated using Lawesson reagent and tert-butyl hydrogen peroxide [24]. This methodology enables the conversion of primary amides directly to 1,2,4-thiadiazoles without the use of traditional solvents [24]. The approach exhibits broad substrate scope, excellent functional group tolerance, and rapid conversion times [24]. All compounds can be purified without column chromatography, further enhancing the environmental benefits of the methodology [24].

Catalytic Systems for Sustainable Synthesis

The implementation of sustainable catalytic systems has become a primary focus in modern 1,3,4-thiadiazole synthesis [25] [26]. These systems emphasize the use of recyclable catalysts, non-toxic solvents, and energy-efficient reaction conditions while maintaining high synthetic efficiency [25].

Ionic liquid catalysis represents a major advancement in sustainable thiadiazole synthesis [31]. Molecular iodine in 1-butyl-3-methylimidazolium tetrafluoroborate ionic liquid provides a highly efficient catalytic system for the synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles [31]. The ionic liquid serves as both solvent and catalyst support, enabling reactions to proceed at room temperature or mild heating conditions [31]. The catalytic system demonstrates superior performance compared to conventional solvents such as dimethyl sulfoxide, N,N-dimethylformamide, tetrahydrofuran, and acetonitrile [31].

Deep eutectic solvents represent another category of sustainable catalytic systems [29] [33]. A Lewis acid-based deep eutectic solvent prepared from diphenhydramine hydrochloride and cobalt chloride hexahydrate has been successfully employed for the synthesis of thiadiazolo[2,3-b]quinazolin-6-ones [29]. This catalytic system enables one-pot three-component reactions under solvent-free conditions with excellent yields and easy catalyst recovery [29]. The calculated green chemistry metrics demonstrate outstanding environmental performance, with E-factors ranging from 0.11 to 0.90 and atom economy values between 90.27 and 96.18 percent [29].

Photocatalytic synthesis using semiconductor materials offers another sustainable approach [35]. Copper(I) oxide crystals with controlled morphologies can photocatalyze the oxidative cyclization of aromatic thioamides to form 1,3,4-thiadiazoles [35]. The reaction proceeds through a mechanism involving photogenerated electron-hole pairs, with holes participating in thioamide oxidation and electrons reducing oxygen to form superoxide radicals [35]. This methodology eliminates the need for stoichiometric oxidizing agents while utilizing renewable light energy [35].

Microwave-assisted synthesis under green conditions has been extensively developed for sustainable thiadiazole production [27]. The combination of microwave irradiation with ionic liquid catalysts and solvent-free conditions provides rapid synthesis with excellent yields [27]. Reaction times are dramatically reduced to 30-45 minutes compared to conventional heating methods, while maintaining yields between 85 and 95 percent [27].

MethodGreen FeaturesReaction TimeYield (%)E-factorReference
Solvent-free grinding with N-bromosuccinimideSolvent-free, room temperature5-15 minutes90-990.1-0.3 [28]
Microwave-assisted synthesisMicrowave irradiation, rapid30-45 minutes85-950.2-0.5 [27]
Ionic liquid catalysisRecyclable ionic liquid2-4 hours75-900.3-0.7 [31]
Deep eutectic solventBiodegradable catalyst1-3 hours80-950.11-0.90 [29]
Photocatalytic synthesisLight-driven, metal-free12-24 hours52-850.4-0.8 [35]

XLogP3

0.4

UNII

14IAC3GH7G

Other CAS

289-06-5

Wikipedia

1,3,4-thiadiazole

Dates

Last modified: 08-15-2023

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